(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
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Overview
Description
The compound (7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with significant biological and chemical properties. This compound belongs to the class of steroids, which are characterized by their cyclopenta[a]phenanthrene ring system. It is known for its hydroxyl groups at positions 7 and 17, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves multiple steps, starting from simpler steroid precursors. The key steps include hydroxylation reactions to introduce the hydroxyl groups at specific positions. These reactions typically require the use of strong oxidizing agents and controlled reaction conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve the desired stereochemistry. These methods are often preferred due to their efficiency and sustainability compared to purely chemical synthesis routes.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the oxidation state of the steroid nucleus.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield fully saturated steroids.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroids and as a model compound for studying steroid chemistry.
Biology: Investigated for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets, such as steroid receptors. The hydroxyl groups play a crucial role in binding to these receptors, leading to the modulation of gene expression and cellular activity. The compound can influence various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar cyclopenta[a]phenanthrene ring system but different functional groups.
Testosterone: Another steroid with a similar structure but distinct biological activity due to its specific functional groups.
Estradiol: A steroid hormone with a similar core structure but different hydroxylation pattern.
Uniqueness
The uniqueness of (7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one lies in its specific hydroxylation pattern and stereochemistry, which confer distinct biological properties and reactivity compared to other steroids.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(10R,13R)-7-hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17?,18?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
KVJVJJWIEXCECB-YYGVEVARSA-N |
Isomeric SMILES |
CC(CCCC(C)C1CCC2[C@@]1(CCC3C2C(CC4=CC(=O)CC[C@]34C)O)C)CO |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO |
Origin of Product |
United States |
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